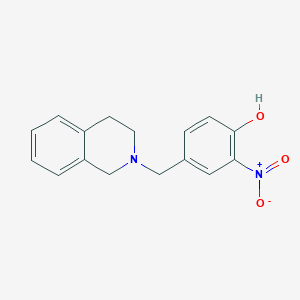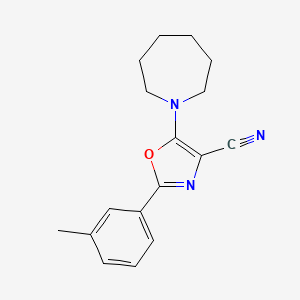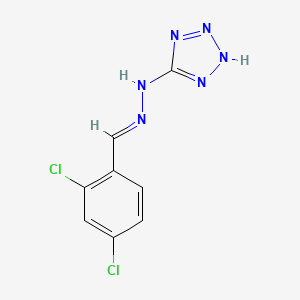
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol, also known as DNIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNIP belongs to the class of isoquinoline alkaloids and has been synthesized using various methods.
Mécanisme D'action
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor properties. It also has been found to inhibit the NF-kappaB signaling pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol also has been shown to reduce oxidative stress and inflammation, which may contribute to its anti-inflammatory and antioxidant properties. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been found to affect the expression of various genes involved in cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications and biochemical and physiological effects make it an attractive compound for laboratory experiments. Its synthesis is relatively straightforward, and it can be easily obtained in sufficient quantities for experiments. However, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential toxicity and side effects have not been fully characterized, which may limit its use in animal models and clinical trials.
Orientations Futures
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications and biochemical and physiological effects make it an attractive compound for future research. Future studies could focus on elucidating its mechanism of action, characterizing its toxicity and side effects, and developing new derivatives with improved efficacy and safety profiles. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol could be further investigated for its potential use in combination with other drugs or therapies for cancer and inflammatory diseases.
Méthodes De Synthèse
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol can be synthesized using different methods, including the Pictet-Spengler reaction, the Mannich reaction, and the reductive amination reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to produce 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol. The Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone to form a beta-amino carbonyl intermediate, which is then reduced to produce 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol. The reductive amination reaction involves the condensation of an aldehyde and an amine, followed by reduction to produce 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol.
Applications De Recherche Scientifique
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It also has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications have led to its use as a lead compound for drug development.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16-6-5-12(9-15(16)18(20)21)10-17-8-7-13-3-1-2-4-14(13)11-17/h1-6,9,19H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEPVEPMUFECDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5410886 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)


amino]methyl}phenol](/img/structure/B5805331.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)





![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)
![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
